Dodma

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

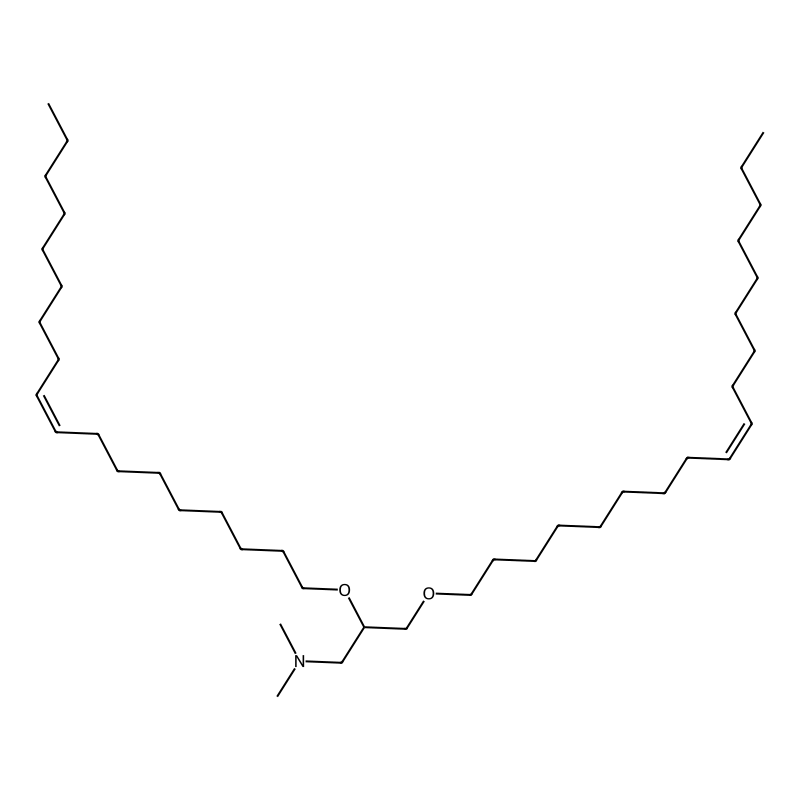

Dodma, short for 1,2-Dioleoyl-3-(dimethylaminopropyl) methanebromide, is a cationic lipid with potential applications in gene therapy. Cationic lipids are a class of molecules with a positively charged head group and a fatty acid tail. This unique structure allows them to interact with negatively charged DNA molecules and form complexes called liposomes. These liposomes can then be used to deliver genes into cells [].

Delivery Vehicle

Dodma's ability to form liposomes makes it a potential carrier for therapeutic genes. The liposomes can encapsulate the DNA and protect it from degradation in the body. Additionally, the positive charge on Dodma helps the liposomes bind to the negatively charged cell membrane, facilitating cellular uptake of the DNA [].

Gene Therapy Research

Researchers are exploring the use of Dodma-based liposomes for delivering genes that can treat various genetic diseases. By introducing functional copies of the missing or defective gene into cells, gene therapy aims to correct the underlying cause of the disease [].

Development of Novel Carriers

Dodma can be chemically modified to create new derivatives with improved properties for gene delivery. These modifications can enhance the efficiency of liposome formation, stability, and cellular uptake, ultimately leading to more effective gene therapy approaches [].

Dodma, scientifically known as 1,2-dioleyloxy-3-dimethylaminopropane, is a cationic lipid characterized by its unique chemical structure, which includes a long hydrocarbon chain derived from oleic acid and a dimethylaminopropane head group. With the molecular formula and a molecular weight of approximately 645.04 g/mol, Dodma exhibits properties that make it particularly useful in biomedicine, especially as a non-viral carrier for gene therapy applications. Its ability to form lipid nanoparticles allows for effective encapsulation of nucleic acids, facilitating their delivery into cells .

DODMA's primary mechanism of action is related to its ability to form lipoplexes with nucleic acids []. These lipoplexes can be used for gene therapy or drug delivery. The positive charge on DODMA facilitates interaction with the negatively charged cell membrane. The lipophilic tails then help the lipoplexes fuse with the membrane, allowing the encapsulated nucleic acids to enter the cell [].

The biological activity of Dodma is primarily linked to its role in gene delivery. Studies have shown that Dodma-based formulations can effectively deliver messenger RNA and other nucleic acids into various cell types, including retinal cells. This capability is attributed to its efficient encapsulation properties and the ability to escape endosomal compartments post-delivery . Additionally, Dodma has been noted for its low cytotoxicity compared to other cationic lipids, making it a favorable option for therapeutic applications .

Dodma can be synthesized through several methods, commonly involving the reaction of oleoyl chloride with dimethylaminopropanol under controlled conditions. The general synthetic route includes:

- Preparation of Oleoyl Chloride: Oleic acid is converted into oleoyl chloride using thionyl chloride.

- Formation of Dodma: The oleoyl chloride is then reacted with dimethylaminopropanol in an organic solvent, typically under inert atmosphere conditions.

- Purification: The product is purified through techniques such as column chromatography or recrystallization to yield pure Dodma .

Dodma's primary applications are in the field of drug delivery systems, particularly for gene therapy. Its ability to form stable lipid nanoparticles makes it suitable for:

- Gene Delivery: Effective transport of plasmid DNA and messenger RNA into cells.

- Vaccine Development: Formulation of mRNA vaccines by encapsulating mRNA within lipid nanoparticles.

- Targeted Drug Delivery: Utilization in liposomal formulations that can target specific tissues or cells .

Interaction studies involving Dodma have focused on its ability to form complexes with nucleic acids and other anionic substances. These studies demonstrate that Dodma can efficiently condense DNA and RNA, facilitating their cellular uptake. Furthermore, research indicates that the interaction between Dodma and cellular membranes is influenced by factors such as pH and lipid composition, which affect the efficacy of gene delivery systems .

Dodma shares similarities with several other cationic lipids used in gene delivery applications. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Dioleoylphosphatidylethanolamine (DOPE) | Phospholipid with oleoyl chains | Enhances membrane fusion during delivery |

| N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium (DOTAP) | Cationic lipid with a quaternary ammonium | Stronger positive charge than Dodma |

| Cationic Lipid 1 (CL1) | Simple cationic structure | Less complex than Dodma; lower encapsulation efficiency |

| Cationic Lipid 2 (CL2) | Contains saturated fatty acids | More stable but less effective in gene delivery |

Dodma's unique combination of long-chain unsaturated fatty acids and a tertiary amine head group provides distinct advantages in forming stable complexes with nucleic acids while maintaining lower cytotoxicity compared to some other cationic lipids .

Reaction Pathways and Precursor Selection

The synthetic chemistry of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA) encompasses a comprehensive understanding of reaction pathways and strategic precursor selection. The primary synthetic route involves the coupling of oleyl alcohol with 3-dimethylaminopropane-1,2-diol through a diisopropyl azodicarboxylate-mediated reaction, representing a carefully orchestrated transformation that requires precise control of reaction parameters [1].

Oleyl Alcohol Derivatization Strategies

Oleyl alcohol, characterized by its unsaturated fatty chain structure (chemical formula C18H36O), serves as a crucial precursor in DODMA synthesis [2]. The derivatization strategies for oleyl alcohol in DODMA synthesis involve careful consideration of its chemical properties and reactivity patterns. Oleyl alcohol, also known as cis-9-octadecen-1-ol, possesses a single double bond at the ninth carbon position, which influences its physical properties and reactivity [2].

The derivatization process relies on the activation of the primary hydroxyl group in oleyl alcohol through the Mitsunobu reaction mechanism. This strategy exploits the nucleophilic character of the hydroxyl group while maintaining the integrity of the unsaturated carbon chain [3]. The Mitsunobu reaction allows for direct replacement of the hydroxyl group through an inversion of stereochemistry mechanism, utilizing triphenylphosphine and diisopropyl azodicarboxylate as key reagents [3].

Industrial applications have demonstrated that oleyl alcohol can be successfully derivatized through various approaches, including ethoxylation processes that produce oleyl alcohol ethoxylates with different ethylene oxide chain lengths [4]. However, for DODMA synthesis specifically, the direct coupling approach through Mitsunobu chemistry remains the preferred strategy due to its efficiency and selectivity [1].

Aminopropane Diol Functionalization

The functionalization of 3-dimethylaminopropane-1,2-diol represents a critical aspect of DODMA synthesis, requiring careful consideration of the molecule's dual hydroxyl functionality and tertiary amine group [5]. This compound, with molecular formula C5H13NO2 and molecular weight 119.16 g/mol, serves as the polar head group precursor in the final DODMA structure [5].

The synthetic preparation of 3-dimethylaminopropane-1,2-diol typically involves nucleophilic substitution reactions using 3-chloro-1,2-propanediol as a starting material . The reaction proceeds through an SN2 mechanism where dimethylamine attacks the electrophilic carbon bonded to the chlorine atom, displacing the chloride ion . Optimized protocols have demonstrated yields exceeding 98% when employing stepwise addition strategies with sodium methoxide as a base catalyst .

Critical parameters for successful aminopropane diol functionalization include molar ratios of reactants, with typical formulations using dimethylamine in 1.2 molar excess, 3-chloro-1,2-propanediol as the limiting reagent, and sodium methoxide in 1.05 molar excess . The reaction conditions require temperature control between 25-40°C during the initial phases, followed by reflux conditions at 64-65°C for reaction completion .

Alternative synthetic approaches for aminopropane diol preparation include direct amination reactions and reductive alkylation strategies [7]. These methods provide flexibility in synthetic planning and can be adapted based on available starting materials and desired reaction scales [7].

Optimization of Diisopropyl Azodicarboxylate-Mediated Coupling

The diisopropyl azodicarboxylate (DIAD)-mediated coupling reaction represents the cornerstone of DODMA synthesis, requiring meticulous optimization to achieve high yields and product purity [1]. This transformation employs the Mitsunobu reaction mechanism, which facilitates the direct coupling of oleyl alcohol with 3-dimethylaminopropane-1,2-diol under mild conditions [1].

The reaction mechanism proceeds through initial nucleophilic attack of triphenylphosphine on DIAD, forming a betaine intermediate that subsequently deprotonates the aminopropane diol [8]. This creates an ion pair that facilitates the formation of an activated alcohol complex, ultimately leading to nucleophilic displacement with stereochemical inversion [8].

Optimized reaction conditions demonstrate the critical importance of temperature control during the coupling process [1]. The addition of DIAD must be conducted at temperatures between -10°C to 0°C to prevent side reactions and ensure selective coupling [1]. Following DIAD addition, the reaction mixture requires maintenance at these low temperatures for 2 hours to achieve complete conversion [1].

The reaction stoichiometry plays a crucial role in optimization, with typical conditions employing oleyl alcohol (1.0 equivalent), 3-dimethylaminopropane-1,2-diol (1.2 equivalents), triphenylphosphine (1.2 equivalents), and DIAD (1.2 equivalents) in toluene as the reaction solvent [1]. This slight excess of coupling partners ensures complete consumption of the oleyl alcohol starting material while minimizing side product formation [1].

Solvent selection significantly impacts reaction efficiency, with toluene demonstrating superior performance compared to alternative solvents such as tetrahydrofuran or dichloromethane [1]. The aprotic nature of toluene provides an optimal environment for the Mitsunobu reaction while maintaining stability of the reactive intermediates [1].

Purification and Yield Maximization Techniques

Purification strategies for DODMA synthesis require sophisticated approaches due to the lipophilic nature of the product and the presence of triphenylphosphine oxide byproduct [1]. The crude reaction mixture typically contains unreacted starting materials, triphenylphosphine oxide, reduced azodicarboxylate derivatives, and the desired DODMA product [1].

The primary purification challenge involves the separation of DODMA from triphenylphosphine oxide, which possesses similar polarity characteristics [1]. Column chromatography represents the most effective purification method, utilizing silica gel as the stationary phase with carefully optimized solvent gradients [9]. The separation typically employs dichloromethane-methanol gradients, starting with pure dichloromethane and gradually increasing methanol content to 10-15% [10].

Alternative purification approaches include reverse-phase chromatography using C18-functionalized silica gel, which can provide superior separation for lipophilic compounds like DODMA [11]. This method exploits hydrophobic interactions between the long alkyl chains of DODMA and the C18 stationary phase, enabling effective separation from polar impurities [11].

Vacuum distillation represents another viable purification strategy, particularly for large-scale production [12]. The high boiling point of DODMA (estimated above 300°C) allows for effective separation from lower-boiling impurities under reduced pressure conditions [12]. However, thermal stability considerations require careful temperature control to prevent degradation of the unsaturated oleyl chains [12].

Yield maximization strategies focus on optimizing reaction conditions to minimize side product formation and maximize conversion efficiency [1]. The crude yield of 98.8% reported in optimized procedures demonstrates the effectiveness of careful parameter control [1]. Post-reaction workup procedures involve filtration to remove precipitated byproducts, followed by concentration under reduced pressure at controlled temperatures not exceeding 50°C [1].

Quality control measures during purification include thin-layer chromatography monitoring to assess separation efficiency and nuclear magnetic resonance spectroscopy to confirm product identity and purity [1]. High-performance liquid chromatography provides quantitative analysis of product purity and can detect trace impurities that might affect downstream applications [13].

Industrial-Scale Production Challenges

Industrial-scale production of DODMA presents multifaceted challenges that span manufacturing feasibility, cost optimization, and quality control requirements [14]. The transition from laboratory-scale synthesis to industrial production requires comprehensive evaluation of each synthetic step and identification of potential bottlenecks that could impact large-scale manufacturing [14].

Temperature control emerges as a primary challenge in industrial-scale DIAD-mediated coupling reactions [15]. The exothermic nature of the Mitsunobu reaction, combined with the requirement for low-temperature addition of DIAD, necessitates sophisticated cooling systems capable of maintaining precise temperature control across large reaction volumes [15]. Industrial reactors must be equipped with efficient heat transfer systems to manage the heat of reaction while maintaining the required temperature range of -10°C to 0°C [15].

Solvent management represents another significant challenge in industrial DODMA production [14]. The large volumes of toluene required for industrial-scale synthesis create considerations for solvent recovery, recycling, and environmental compliance [14]. Distillation systems for solvent recovery must be designed to handle the thermal sensitivity of residual DODMA while achieving efficient solvent purification for reuse [14].

Raw material sourcing and quality control present additional complexities for industrial production [16]. Oleyl alcohol must meet stringent purity specifications to ensure consistent product quality, requiring robust supplier qualification and incoming material testing protocols [16]. Similarly, the quality of 3-dimethylaminopropane-1,2-diol and DIAD reagents directly impacts reaction efficiency and product purity [16].

Equipment design considerations include the selection of appropriate reactor materials that resist corrosion from the reaction components while providing effective heat transfer [14]. Stainless steel reactors with specialized coatings may be required to ensure long-term durability and prevent contamination of the product [14].

Purification at industrial scale presents scalability challenges for column chromatography methods [9]. Alternative purification strategies, such as liquid-liquid extraction or crystallization techniques, may be required to achieve cost-effective purification at large scale [9]. The development of continuous purification processes could provide advantages over batch-based approaches in terms of throughput and consistency [13].

Regulatory compliance adds another layer of complexity to industrial DODMA production [17]. Manufacturing facilities must meet current Good Manufacturing Practice (cGMP) requirements, including documentation systems, personnel training, and quality assurance protocols [17]. Environmental regulations governing solvent emissions and waste disposal require implementation of appropriate control systems and waste treatment processes [17].

Quality control at industrial scale necessitates the development of robust analytical methods capable of providing rapid, accurate assessment of product quality [17]. In-process monitoring systems may be required to ensure consistent reaction progress and enable real-time adjustments to maintain product specifications [17].

Cost optimization strategies for industrial production must balance raw material costs, processing efficiency, and quality requirements [18]. Process intensification techniques, such as continuous flow chemistry or microreactor technology, could provide opportunities for improved efficiency and reduced manufacturing costs [19].

The development of alternative synthetic routes that avoid the use of expensive reagents like DIAD could provide cost advantages for industrial production [20]. Flow chemistry approaches have demonstrated potential for scalable synthesis of similar ionizable lipids, achieving production rates of approximately 10 grams per hour with simplified purification requirements [20].

Supply chain considerations include the establishment of reliable sources for specialized reagents and the development of strategic inventory management to ensure continuous production capability [16]. Backup suppliers and alternative sourcing strategies may be necessary to mitigate supply disruption risks [16].